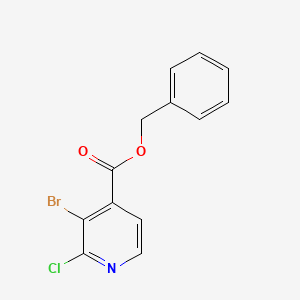
Benzyl 3-bromo-2-chloroisonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 3-bromo-2-chloroisonicotinate is a chemical compound with the molecular formula C13H9BrClNO2 and a molecular weight of 326.58 g/mol. This compound is characterized by the presence of a benzyl group attached to a 3-bromo-2-chloroisonicotinate moiety. It is a versatile intermediate used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-bromo-2-chloroisonicotinate typically involves the bromination and chlorination of isonicotinic acid followed by esterification with benzyl alcohol. The reaction conditions include the use of bromine and chlorine as halogenating agents and a suitable catalyst to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction conditions, such as temperature, pressure, and the use of specific reagents to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: Benzyl 3-bromo-2-chloroisonicotinate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium iodide (NaI) in acetone.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids and their derivatives.
Reduction: Reduction reactions can produce amines and alcohols.
Substitution: Substitution reactions can result in the formation of various halogenated derivatives.
Aplicaciones Científicas De Investigación
Benzyl 3-bromo-2-chloroisonicotinate is widely used in scientific research due to its versatility and reactivity. It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Its applications include:
Chemistry: Used as a building block in organic synthesis.
Biology: Employed in the study of biological processes and the development of bioactive compounds.
Medicine: Utilized in the synthesis of drugs and therapeutic agents.
Industry: Applied in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism by which Benzyl 3-bromo-2-chloroisonicotinate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the compound acts as a substrate that undergoes nucleophilic attack, leading to the formation of new chemical bonds. The molecular targets and pathways involved vary based on the application and the specific reaction conditions.
Comparación Con Compuestos Similares
Benzyl 3-bromo-2-fluoroisonicotinate
Benzyl 3-chloro-2-fluoroisonicotinate
Benzyl 3-bromo-2-iodoisonicotinate
Benzyl 3-chloro-2-iodoisonicotinate
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Propiedades
Fórmula molecular |
C13H9BrClNO2 |
|---|---|
Peso molecular |
326.57 g/mol |
Nombre IUPAC |
benzyl 3-bromo-2-chloropyridine-4-carboxylate |
InChI |
InChI=1S/C13H9BrClNO2/c14-11-10(6-7-16-12(11)15)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 |
Clave InChI |
WQZSIKJLKGILRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C2=C(C(=NC=C2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















